tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. These compounds have gained significant attention in drug discovery due to their diverse biological activities and ability to interact with various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :
Dianion Alkylation and Cyclization: Ethyl 2-oxindoline-5-carboxylate is treated with a dianion alkylating agent, followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is subjected to demethylation to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications :
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole
Uniqueness
tert-Butyl 4-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21) |
InChI Key |
IHQZGKPBLANQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)N |
Origin of Product |
United States |
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